6-Isobutyl-1H-indole-2-carboxylic acid
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Overview
Description
6-Isobutyl-1H-indole-2-carboxylic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .
For 6-Isobutyl-1H-indole-2-carboxylic acid, the synthesis may involve the following steps:
Formation of the indole ring: This can be achieved by reacting a suitable phenylhydrazine with an appropriate ketone or aldehyde.
Introduction of the isobutyl group: This can be done through alkylation reactions using isobutyl halides.
Industrial Production Methods
Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Isobutyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-carbinol derivatives .
Scientific Research Applications
6-Isobutyl-1H-indole-2-carboxylic acid has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their interactions with biological targets, such as enzymes and receptors.
Industry: Indole derivatives are used in the development of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Isobutyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in inflammation or cancer cell proliferation . The specific molecular targets and pathways depend on the structure of the indole derivative and the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Uniqueness
6-Isobutyl-1H-indole-2-carboxylic acid is unique due to the presence of the isobutyl group, which can influence its biological activity and chemical reactivity. This structural feature may confer specific interactions with biological targets, making it distinct from other indole derivatives .
Biological Activity
6-Isobutyl-1H-indole-2-carboxylic acid is an indole derivative recognized for its diverse biological activities, particularly in medicinal chemistry. This compound's unique structure, characterized by the isobutyl group, influences its interactions with biological targets, making it a subject of interest for various therapeutic applications.
Overview of Biological Activities
Indole derivatives, including this compound, are known for their antiviral , anti-inflammatory , anticancer , and antimicrobial properties. The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets, including enzymes and receptors involved in critical biological pathways.
The mechanism of action for this compound involves its binding to specific receptors and enzymes. For instance, it has been shown to inhibit the activity of integrase in HIV-1, a critical enzyme for viral replication. Studies indicate that the indole nucleus chelates with magnesium ions in the active site of integrase, disrupting viral DNA integration and thereby impairing viral replication .
Antiviral Activity
Research has demonstrated that this compound exhibits significant antiviral properties. In a study focusing on HIV-1 integrase inhibitors, derivatives of indole-2-carboxylic acid were synthesized and evaluated for their inhibitory effects. The most potent derivative showed an IC50 value of 3.11 μM against integrase, indicating strong potential as an antiviral agent .
Antifungal Properties
In addition to its antiviral activity, this compound has been investigated for antifungal properties. A study reported its effectiveness against various fungal strains, showcasing its potential as a therapeutic agent in treating fungal infections .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with other indole derivatives:
Compound Name | Biological Activity | IC50 Value (μM) | Notes |
---|---|---|---|
This compound | Antiviral (HIV-1 Integrase Inhibitor) | 3.11 | Significant potential in antiviral therapy |
Indole-3-acetic acid | Plant hormone | N/A | Involved in growth and development |
Indole-3-carbinol | Anticancer | N/A | Found in cruciferous vegetables |
Indole-3-butyric acid | Root growth promoter | N/A | Used in horticulture |
Study on HIV Integrase Inhibition
A pivotal study explored the design and synthesis of indole derivatives as HIV integrase strand transfer inhibitors. The findings highlighted that modifications at the C6 position significantly enhanced the inhibitory activity against integrase, with some derivatives achieving IC50 values as low as 3.11 μM . This underscores the importance of structural optimization in enhancing biological activity.
Evaluation of Antifungal Activity
Another investigation focused on the antifungal properties of this compound. The study employed various fungal strains to assess the compound's efficacy. Results indicated a clear correlation between concentration and inhibition zone diameter, suggesting robust antifungal activity .
Properties
IUPAC Name |
6-(2-methylpropyl)-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8(2)5-9-3-4-10-7-12(13(15)16)14-11(10)6-9/h3-4,6-8,14H,5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMDARSEWSOLBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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